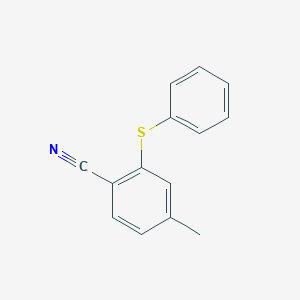

4-Methyl-2-(phenylsulfanyl)benzonitrile

描述

4-Methyl-2-(phenylsulfanyl)benzonitrile is a benzonitrile derivative featuring a methyl group at the para position (C4) and a phenylsulfanyl (-SPh) moiety at the ortho position (C2) on the aromatic ring.

属性

IUPAC Name |

4-methyl-2-phenylsulfanylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS/c1-11-7-8-12(10-15)14(9-11)16-13-5-3-2-4-6-13/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPCPKAHVMDZMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)SC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(phenylsulfanyl)benzonitrile typically involves the reaction of 4-methylbenzonitrile with phenylsulfanyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

化学反应分析

Stability Under Acidic/Basic Conditions

-

Acidic Hydrolysis : The nitrile group resists hydrolysis under mild acidic conditions but may convert to a carboxylic acid under prolonged exposure to concentrated sulfuric acid (e.g., 70% H₂SO₄ at 130°C) .

-

Basic Conditions : Sodium hydroxide in polar aprotic solvents (e.g., DMF) does not degrade the nitrile group but may cleave the phenylsulfanyl substituent at elevated temperatures .

Side Reactions and Byproducts

Common Byproducts

-

Benzamide Derivatives : Traces (<1%) of (4-methyl-phenylthio)-2-benzamide may form during hydrolysis or incomplete reaction steps .

-

Regioisomeric Products : In cases with ambiguous directing effects, minor regioisomers (e.g., 3-methyl derivatives) may form, though this is mitigated by the nitrile’s strong ortho/para-directing influence .

Mitigation Strategies

-

Use high-purity starting materials (e.g., 2-fluoro-4-methylbenzonitrile).

-

Maintain strict temperature control during SNAr (80–100°C) .

Purification and Characterization

Workup Protocol

-

Extraction : Wash with 5% NaOH to remove residual thiophenol .

-

Solvent Removal : Azeotropic distillation of toluene-methanol mixtures .

-

Crystallization : Recrystallize from ethanol for ≥98% purity .

Analytical Data

| Property | Value/Detail | Method |

|---|---|---|

| Melting Point | 82–87°C (crude); 87°C (recrystallized) | DSC |

| Purity | >99% (HPLC) | Reverse-phase HPLC |

科学研究应用

4-Methyl-2-(phenylsulfanyl)benzonitrile is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-Methyl-2-(phenylsulfanyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can form non-covalent interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, further stabilizing the compound’s binding to its target .

相似化合物的比较

Structural and Electronic Differences

The table below compares 4-Methyl-2-(phenylsulfanyl)benzonitrile with key analogs, emphasizing substituent effects:

Reactivity and Functional Group Influence

- Electron-Withdrawing Effects : The nitrile group in benzonitrile derivatives increases electrophilicity, facilitating nucleophilic substitution reactions. However, steric hindrance from the phenylsulfanyl group in this compound may slow such reactions compared to analogs like 4-fluoro-2-(methylsulfanyl)benzonitrile .

- Biological Activity : Sulfanyl (-SPh) and sulfonyl (-SO₂Me) groups enhance interactions with biological targets. For example, 4-PSB-2 improved synaptic plasticity in Alzheimer’s disease mice by modulating PSD-95 expression, suggesting that sulfur-containing groups in benzonitrile analogs may have neuroprotective effects .

Key Research Findings

- Steric vs. Electronic Balance : The phenylsulfanyl group in this compound introduces steric hindrance, reducing reaction rates in nucleophilic aromatic substitutions compared to smaller substituents like -SMe or -CF₃ .

- Solubility Trends : Sulfonyl-containing analogs (e.g., 4-[(methylsulfonyl)methyl]benzonitrile) exhibit higher solubility in polar solvents than sulfanyl derivatives, impacting their pharmacokinetic profiles .

- Biological Relevance : Sulfur atoms in benzonitrile derivatives enhance binding to enzymes involved in inflammation and neurodegeneration, as demonstrated by 4-PSB-2’s efficacy in reducing hippocampal inflammation in Alzheimer’s models .

生物活性

4-Methyl-2-(phenylsulfanyl)benzonitrile is an organic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

- Molecular Formula : C14H11NS

- Molecular Weight : 225.31 g/mol

- CAS Number : 90133-35-0

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylbenzonitrile with phenylsulfanyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is conducted in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can form non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the nitrile group may participate in hydrogen bonding and dipole-dipole interactions, enhancing the compound's binding stability to its targets.

Research Applications

This compound has been explored for various applications:

- Enzyme Inhibition : It has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways.

- Protein-Ligand Interactions : The compound serves as a model for studying protein-ligand interactions due to its unique functional groups.

- Pharmaceutical Development : It acts as a precursor for synthesizing pharmaceutical compounds with therapeutic effects.

Case Study 1: Serotonin Transporter Imaging

A notable application of a related compound, 11C-DASB (3-amino-4-(2-dimethylaminomethylphenylsulfanyl)benzonitrile), highlights the biological relevance of phenylsulfanyl derivatives. This compound was utilized in PET imaging to assess serotonin transporter (SERT) density in mouse brains. The study demonstrated that 11C-DASB binds with high affinity to SERT, providing valuable insights into serotonergic signaling in various conditions .

| Compound | Binding Affinity (nmol/L) | Application |

|---|---|---|

| 11C-DASB | 1.1 | SERT Imaging |

| This compound | TBD | Enzyme Inhibition |

Case Study 2: Effects of Early Life Stress on SERT Binding

Research involving rhesus monkeys used [11C]DASB PET imaging to compare regional brain SERT binding between peer-reared and mother-reared monkeys. This study found significant differences in serotonin transporter binding, indicating potential implications for understanding stress-related disorders .

Comparison with Similar Compounds

This compound exhibits unique properties compared to similar compounds due to its specific functional groups:

| Compound | Functional Groups | Unique Properties |

|---|---|---|

| 4-Methylbenzonitrile | Methyl, Nitrile | Lacks sulfur functionality |

| 2-(Phenylsulfanyl)benzonitrile | Phenyl, Sulfanyl | No methyl group |

| 4-Methyl-2-(phenylsulfonyl)benzonitrile | Methyl, Sulfonyl | Different reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。